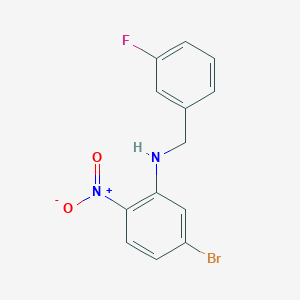
(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;methanesulfonic acid is a complex organic molecule that combines several functional groups, including imidazole, thiophene, sulfonyl, and benzodiazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;methanesulfonic acid typically involves multi-step organic synthesis
Benzodiazepine Core Synthesis: The benzodiazepine core can be synthesized through a condensation reaction between an o-phenylenediamine and a suitable ketone or aldehyde under acidic or basic conditions.
Imidazole Introduction: The imidazole ring can be introduced via a cyclization reaction involving an α-halo ketone and an amine.
Thiophene Sulfonylation: The thiophene group is typically introduced through a sulfonylation reaction using thiophene-2-sulfonyl chloride and a suitable base.
Final Coupling and Cyclization: The final steps involve coupling the benzodiazepine core with the imidazole and thiophene groups, followed by cyclization to form the complete molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and imidazole rings.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Medicine
Medicinally, the compound’s structure indicates potential as an anti-anxiety or anti-epileptic agent, similar to other benzodiazepines. The imidazole and thiophene groups may also confer additional pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;methanesulfonic acid likely involves interaction with specific molecular targets, such as GABA receptors in the central nervous system. The benzodiazepine core can enhance GABAergic activity, leading to sedative and anxiolytic effects. The imidazole and thiophene groups may interact with other molecular pathways, contributing to the compound’s overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used primarily for its anti-epileptic effects.
Imidazole Derivatives: Compounds like ketoconazole and miconazole, which are used as antifungal agents.
Uniqueness
The uniqueness of (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;methanesulfonic acid lies in its combination of multiple pharmacophores within a single molecule. This structural complexity may confer a broader range of biological activities and potential therapeutic applications compared to simpler benzodiazepines or imidazole derivatives.
Properties
CAS No. |
474010-58-7 |
|---|---|
Molecular Formula |
C26H27N5O5S3 |
Molecular Weight |
585.7 g/mol |
IUPAC Name |
(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;methanesulfonic acid |
InChI |
InChI=1S/C25H23N5O2S2.CH4O3S/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22;1-5(2,3)4/h1-11,14,18,23H,12,15-17H2,(H,27,28);1H3,(H,2,3,4)/t23-;/m1./s1 |
InChI Key |
GQZSWQUMYWWKTN-GNAFDRTKSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@H](N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5 |
Canonical SMILES |
CS(=O)(=O)O.C1C(N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Benzyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B8609577.png)

![4-(2-Chloro-6-iodo-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B8609586.png)







